Ethyl 2-amino-4-M-tolylthiazole-5-carboxylate
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Overview
Description
Ethyl 2-amino-4-M-tolylthiazole-5-carboxylate is an organic compound with the molecular formula C₁₃H₁₄N₂O₂S and a molecular weight of 262.33 g/mol This compound is a derivative of thiazole, a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-4-M-tolylthiazole-5-carboxylate typically involves the reaction of ethyl 2-aminothiazole-4-carboxylate with an appropriate aldehyde or ketone in the presence of a catalyst. One common method involves dissolving ethyl 2-aminothiazole-4-carboxylate and the aldehyde/ketone in absolute ethanol, followed by the addition of a few drops of glacial acetic acid. The reaction mixture is then stirred and refluxed for 12 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-M-tolylthiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Ethyl 2-amino-4-M-tolylthiazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules with potential antibacterial, antifungal, and anticancer properties.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is employed in studies investigating the biological activity of thiazole derivatives, including their interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of ethyl 2-amino-4-M-tolylthiazole-5-carboxylate involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of enzymes such as UDP-N-acetylmuramate/L-alanine ligase, which is involved in bacterial cell wall synthesis . This inhibition can lead to antibacterial effects by disrupting the formation of the bacterial cell wall.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A simpler analog with similar biological activities.
Ethyl 2-aminothiazole-4-carboxylate: A closely related compound used in similar applications.
2-Amino-4-(3-methylphenyl)-5-thiazolecarboxylic acid ethyl ester: Another derivative with comparable properties.
Uniqueness
Ethyl 2-amino-4-M-tolylthiazole-5-carboxylate is unique due to the presence of the M-tolyl group, which can enhance its biological activity and specificity compared to simpler thiazole derivatives. This structural feature may contribute to its higher binding affinity and potency in various applications.
Properties
Molecular Formula |
C13H14N2O2S |
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Molecular Weight |
262.33 g/mol |
IUPAC Name |
ethyl 2-amino-4-(3-methylphenyl)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C13H14N2O2S/c1-3-17-12(16)11-10(15-13(14)18-11)9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3,(H2,14,15) |
InChI Key |
ULQOGYUCWYNMLT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N)C2=CC=CC(=C2)C |
Origin of Product |
United States |
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